2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane
Overview
Description
2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane is 382.23687621 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Thermolysis
Research on compounds related to 2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane has focused on their synthesis and thermolysis properties. Studies like that by Majchrzak et al. (1991) explored the photolysis of related diazaspiro compounds and their transformation into various pyrazoles and cyclopropenes under specific conditions. This research provides insight into the chemical behavior and potential applications of these compounds in various scientific fields, such as organic synthesis and material science (Majchrzak, Warkentin, & Woollard, 1991).
Photochemistry and Electron Transfer
Studies like that of Arnold et al. (1991) have investigated the photochemical behavior of similar diazaspiro compounds. Their work focused on the formation of radical cations through photosensitized electron transfer and subsequent carbon–carbon bond cleavage. This research enhances understanding of the photochemical properties of diazaspiro compounds, which could be valuable in the development of new photoreactive materials or in photochemical synthesis (Arnold, Lamont, & Perrott, 1991).
Computational and Experimental Studies
G. Mlostoń et al. (2018) conducted both experimental and computational studies on cycloadditions of diaryldiazomethanes with electron-deficient compounds. Their research provides insights into the reaction mechanisms of compounds structurally related to diazaspiro[4.5]decane. Such studies are crucial for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Mlostoń, Celeda, Jasiński, & Heimgartner, 2018).
Supramolecular Arrangements
Research by Graus et al. (2010) on diazaspiro[4.5]decane derivatives explored their supramolecular arrangements. This study sheds light on how the molecular structure of these compounds influences their crystal structure, which is essential in materials science for designing new materials with specific properties (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-12-20(23-24(17)2)21(27)26-11-9-22(16-26)8-5-10-25(15-22)14-18-6-4-7-19(13-18)28-3/h4,6-7,12-13H,5,8-11,14-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCRFFOXNXROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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